One of the primary applications of acetophenone oxime is as a precursor for various organic syntheses. Due to the presence of the oxime functional group (N-OH), it can undergo a variety of transformations to yield other useful organic compounds. Here are some examples:
Acetophenone oxime can be used as an analytical reagent due to its ability to form complexes with certain metal ions. This property makes it useful for the detection and identification of these metals in various samples .
Acetophenone oxime serves as a model compound for studying the chemistry of oximes in general. Researchers can investigate the reactivity of the oxime functional group, its stability under different conditions, and its potential for further functionalization .
Acetophenone oxime is an organic compound with the chemical formula C₈H₉NO. It is derived from acetophenone, where the carbonyl group (C=O) is converted into an oxime (C=N-OH) through a reaction with hydroxylamine. This compound appears as a white to light yellow crystalline solid and is known for its distinctive aromatic odor. Acetophenone oxime is primarily utilized in organic synthesis and has applications in various
While specific biological activities of acetophenone oxime are not extensively documented, compounds related to acetophenone derivatives often exhibit various biological properties, including antimicrobial and anti-inflammatory activities. The potential for acetophenone oxime to act as a precursor for biologically active compounds suggests avenues for further exploration in medicinal chemistry.
Acetophenone oxime can be synthesized through several methods:
Acetophenone oxime finds utility in various applications:
Research involving acetophenone oxime has focused on its interactions in catalytic processes, particularly regarding its ability to activate C–H bonds for functionalization. Studies have shown that acetophenone oximes can stabilize high-valent metal intermediates during metal-catalyzed transformations, facilitating complex organic syntheses . Additionally, mechanistic investigations into its reactivity have provided insights into how these compounds participate in various catalytic cycles.
| Compound | Structure Type | Key Reactions | Unique Features |
|---|---|---|---|
| Acetophenone | Ketone | Beckmann rearrangement | Aromatic ketone precursor |
| Acetophenone Oxime | Oxime | Annulation, C–H functionalization | Versatile synthetic intermediate |
| Benzaldehyde Oxime | Aldehyde | Less versatile than ketones | Simpler structure |
| Phenylacetaldehyde Oxime | Aldehyde | Similar reactivity but less stability | Different oxidation state |
Acetophenone oxime's unique position lies in its ketonic structure, allowing it to participate in a broader range of chemical transformations compared to its aldehyde counterparts. Its ability to undergo rearrangement and serve as a precursor for complex molecules makes it particularly valuable in synthetic organic chemistry.
Acetophenone oxime, also known as 1-phenylethanone oxime, is an organic compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol [1] [2]. The compound consists of a phenyl group attached to a carbon atom that forms a carbon-nitrogen double bond with a nitrogen atom, which is further bonded to a hydroxyl group [3]. The methyl group is attached to the same carbon that forms the carbon-nitrogen double bond [1].
The molecular structure of acetophenone oxime exhibits geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N) [4]. This results in two distinct isomeric forms: the E-isomer (anti-phenyl) and the Z-isomer (syn-phenyl) [6]. In the E-isomer, the hydroxyl group and the phenyl group are positioned on opposite sides of the C=N bond, while in the Z-isomer, they are on the same side [6].
Studies have shown that acetophenone oxime predominantly exists as the E-isomer in standard conditions [4]. Research conducted by Ramadan Ali Bawa and Mona Mohammed Friwan revealed that when acetophenone oxime is synthesized under basic conditions, it forms both E and Z isomers in a ratio of approximately 8:1, with the E-isomer being the major product [4]. This preference for the E configuration is attributed to its greater thermodynamic stability [4].
The minimized energies calculated using mechanical mechanism methods (MM2) were found to be 3.65 kcal/mol for the E-isomer and 6.88 kcal/mol for the Z-isomer, indicating that the E-isomer is significantly more stable [4]. This energy difference explains the predominance of the E-isomer, which constitutes approximately 88.2% of the isomeric mixture, while the Z-isomer accounts for only 11.8% [4].
Acetophenone oxime exhibits distinct physical properties that are important for its characterization and applications. The compound typically appears as a white to light yellow crystalline powder or solid at room temperature [2] [7].
The melting point of acetophenone oxime ranges from 55-60°C according to multiple sources, with some reporting more specific values such as 58-60°C or 59-61°C [8] [9] [10]. This slight variation in reported melting points may be attributed to differences in sample purity or measurement techniques.
The boiling point of acetophenone oxime is reported to be 118-120°C at 20 mmHg pressure [8] [11]. Under standard pressure conditions, the boiling point is approximately 245°C [11]. This relatively high boiling point is indicative of significant intermolecular forces, likely including hydrogen bonding through the hydroxyl group.
The density of acetophenone oxime is 1.11 g/mL at 25°C [8] [12], and its molar volume is calculated to be 121.8 mL/mol [5]. The compound has a refractive index of approximately 1.5302, though this is noted as a rough estimate in some sources [12].
Regarding solubility, acetophenone oxime is described as "slightly soluble in water" [3] [9]. However, it demonstrates good solubility in organic solvents, particularly ethyl alcohol, in which it is reported to be "soluble almost to transparency" [3] [9]. This solubility profile is consistent with the compound's structure, which contains both polar (hydroxyl) and nonpolar (phenyl) moieties.
Table 1: Physical Properties of Acetophenone Oxime
| Property | Value | Reference |
|---|---|---|
| Appearance | White to light yellow crystalline powder | [2] [7] |
| Molecular Weight | 135.16 g/mol | [1] [2] |
| Melting Point | 55-60°C (typically 58-60°C) | [8] [9] [10] |
| Boiling Point | 118-120°C (at 20 mmHg) | [8] [11] |
| Boiling Point (standard pressure) | 245°C | [11] |
| Density | 1.11 g/mL at 25°C | [8] [12] |
| Molar Volume | 121.8 mL/mol | [5] |
| Refractive Index | 1.5302 (approximate) | [12] |
| Dipole Moment | 0.71 D | [5] |
| Solubility in Water | Slightly soluble | [3] [9] |
| Solubility in Ethanol | Highly soluble | [3] [9] |
Spectroscopic techniques provide valuable information about the structural features and electronic properties of acetophenone oxime. The compound has been extensively characterized using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-VIS) spectroscopy [15] [16] [17].
The proton (1H) NMR spectrum of acetophenone oxime in CDCl3 (deuterated chloroform) shows characteristic signals that confirm its structure [15] [17]. The aromatic protons of the phenyl group typically appear as multiplets in the range of δ 7.20-7.80 ppm [15] [17]. The methyl group attached to the C=N bond gives a singlet at approximately δ 2.30 ppm [15] [17]. The hydroxyl proton (OH) appears as a singlet at a higher chemical shift, around δ 8.0-11.0 ppm, though its exact position can vary depending on concentration and solvent effects [15] [20].
The 13C NMR spectrum of acetophenone oxime shows signals for the aromatic carbons in the range of δ 125-137 ppm [16] [17]. The carbon of the C=N bond appears at approximately δ 156 ppm, while the methyl carbon resonates at around δ 12.5 ppm [17].
NMR spectroscopy is particularly useful for distinguishing between the E and Z isomers of acetophenone oxime [4] [6]. The chemical shifts of certain protons, especially the methyl group, differ slightly between the two isomers, allowing for their identification and quantification in mixtures [4].
The IR spectrum of acetophenone oxime exhibits several characteristic absorption bands that correspond to its functional groups [17] [20]. The O-H stretching vibration of the hydroxyl group appears as a broad band in the region of 3200-3300 cm-1 [17] [20]. The C=N stretching vibration, which is diagnostic of the oxime functionality, is observed at approximately 1650-1680 cm-1 [17] [20].
Other significant IR absorption bands include C-H stretching vibrations of the aromatic and methyl groups (2900-3100 cm-1), C=C stretching vibrations of the aromatic ring (1450-1600 cm-1), and N-O stretching vibration (920-950 cm-1) [17] [19] [20].
The UV-VIS spectrum of acetophenone oxime in methanol typically shows a single absorption maximum at around 208 nm with a high extinction coefficient (ε = 6.3 × 104 M-1 cm-1) [19]. This absorption is characteristic of molecules in which conjugation with an aromatic system is present [19]. The relatively short wavelength of maximum absorption suggests that the C=N bond is not extensively conjugated with the phenyl ring, possibly due to a non-planar arrangement [19].
Table 2: Spectroscopic Data for Acetophenone Oxime
| Spectroscopic Method | Key Features | Values | Reference |
|---|---|---|---|
| 1H NMR | Aromatic protons | δ 7.20-7.80 ppm (multiplet) | [15] [17] |
| Methyl protons | δ 2.30 ppm (singlet) | [15] [17] | |
| Hydroxyl proton | δ 8.0-11.0 ppm (singlet) | [15] [20] | |
| 13C NMR | Aromatic carbons | δ 125-137 ppm | [16] [17] |
| C=N carbon | δ 156.2 ppm | [17] | |
| Methyl carbon | δ 12.5 ppm | [17] | |
| IR | O-H stretching | 3200-3300 cm-1 | [17] [20] |
| C=N stretching | 1650-1680 cm-1 | [17] [20] | |
| N-O stretching | 920-950 cm-1 | [17] [19] | |
| UV-VIS | Maximum absorption | 208 nm (ε = 6.3 × 104 M-1 cm-1) | [19] |
Acetophenone oxime demonstrates notable thermodynamic and kinetic stability properties that are important for understanding its behavior under various conditions and its potential applications [21] [23] [24].
The thermodynamic stability of acetophenone oxime is primarily influenced by its molecular structure and the nature of the C=N-O functional group [24]. As mentioned earlier, the E-isomer of acetophenone oxime is thermodynamically more stable than the Z-isomer, with an energy difference of approximately 3.23 kcal/mol based on MM2 calculations [4]. This energy difference explains the predominance of the E-isomer under equilibrium conditions [4].
Oximes in general, including acetophenone oxime, exhibit greater hydrolytic stability compared to imines (C=N compounds without the hydroxyl group) [24]. This enhanced stability is attributed to the inductive effect of the oxygen atom adjacent to the nitrogen, which affects the electron density distribution around the C=N bond [24]. The higher electronegativity of oxygen (χO = 3.5) compared to nitrogen (χN = 3.0) makes the protonation of the nitrogen in oximes less favorable than in hydrazones, contributing to their greater resistance to hydrolysis [24].
Studies on the hydrolytic stability of oximes have shown that at pH 5.0-9.0, the rate constants for oxime hydrolysis are nearly 1000-fold lower than those for simple hydrazones, indicating the exceptional stability of the oxime functional group under physiological conditions [24].
The kinetic stability of acetophenone oxime relates to its reactivity and the energy barriers associated with its transformations [21] [23]. The compound is generally stable at room temperature but can undergo various reactions under specific conditions [23].
The E/Z isomerization of acetophenone oxime requires energy to overcome the rotational barrier around the C=N bond [23]. While the Z-isomers of oximes are usually stable at room temperature, they can undergo isomerization to form E-isomers when treated with acidic or basic solutions, or at high temperatures (>100°C) [23].
The hydrolysis of acetophenone oxime, which involves the breaking of the C=N bond, is catalyzed by acid [24]. The mechanism is believed to involve protonation of the nitrogen atom, which enhances the electrophilicity of the carbon and makes it more susceptible to nucleophilic attack by water [24]. However, as mentioned earlier, oximes are significantly more resistant to hydrolysis than many other compounds containing C=N bonds [24].
Thermal decomposition studies of related compounds suggest that the stability of acetophenone oxime is also influenced by solvent properties [22]. In general, the compound is more reactive in polar solvents than in non-polar solvents, which can be attributed to the stabilization of polar transition states or intermediates [22].
The activation parameters for reactions involving phosphonylated derivatives of acetophenone oxime have been determined, with activation energies (Ea) of approximately 10-11 kcal/mol and entropy of activation (ΔS‡) values around -32 to -33 entropy units [21]. While these values are for derivatives rather than acetophenone oxime itself, they provide insight into the energy barriers associated with reactions at the oxime functional group [21].
The most widely employed method for acetophenone oxime synthesis involves the traditional ketone-oximation reaction using hydroxylamine hydrochloride in basic conditions. This classical approach has been extensively studied and optimized to achieve reliable yields under controlled conditions.
The fundamental synthesis of acetophenone oxime employs hydroxylamine hydrochloride as the nucleophilic reagent in the presence of potassium hydroxide as the base [1] [2] [3]. The reaction proceeds through nucleophilic addition of hydroxylamine to the carbonyl carbon of acetophenone, followed by elimination of water to form the oxime functionality.
In a typical procedure, a solution of hydroxylamine hydrochloride (5.0 grams, 71.94 millimoles) in distilled water (10 cubic centimeters) is combined with potassium hydroxide (3.0 grams, 53.48 millimoles) dissolved in water (5 cubic centimeters). Acetophenone (8.0 grams, 66.58 millimoles) is subsequently added while maintaining continuous stirring. The reaction mixture is refluxed for approximately one hour, with periodic addition of ethanol to maintain solution clarity [1] [2].
The reaction mechanism involves initial formation of a carbinolamine intermediate through nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon. This intermediate subsequently undergoes dehydration to yield the characteristic carbon-nitrogen double bond of the oxime. The process requires careful pH control, with neutralization steps using potassium hydroxide solution to maintain optimal reaction conditions [1] [2].
Yields obtained through this traditional method typically range from 31% to 94%, depending on specific reaction conditions and purification procedures [1] [2] [3]. The product is isolated through precipitation in ice-water, followed by filtration and washing with cold water to remove inorganic salts.
An alternative approach utilizes sodium acetate trihydrate as the basic component, offering milder reaction conditions compared to the potassium hydroxide method [4]. This procedure involves heating a mixture of acetophenone (3.75 milliliters), hydroxylamine hydrochloride (3.75 grams), and hydrated sodium acetate crystals (7.50 grams) in a water-ethanol solution (30 milliliters water, 10 milliliters ethanol) for 10 minutes at 80°C [4].
The sodium acetate method provides several advantages including reduced reaction time, milder conditions, and improved product crystallization. Yields typically range from 85% to 95%, with the product forming as colorless oil droplets that solidify upon cooling in an ice bath [4]. The crystalline product can be further purified through recrystallization from boiling water.
A novel catalytic approach employs oxalic acid as the catalyst in acetonitrile solvent, representing an environmentally friendly alternative to traditional basic conditions [5]. The reaction involves acetophenone, hydroxylamine hydrochloride, and oxalic acid under reflux conditions for 55-90 minutes.
This method achieves excellent yields ranging from 90% to 95% while utilizing acetonitrile as a more suitable solvent compared to aqueous systems [5]. The oxalic acid catalyst facilitates the oximation reaction through activation of the carbonyl carbon, enabling efficient nucleophilic addition of hydroxylamine.
Modern synthetic approaches have evolved to incorporate heterogeneous catalysts and solid-state methodologies, offering improved efficiency and environmental sustainability compared to traditional solution-phase methods.
Microwave-assisted synthesis represents a significant advancement in oxime preparation, utilizing hydroxylamine hydrochloride and silica gel under solvent-free conditions [6]. This method achieves rapid reaction completion within 4 minutes of microwave irradiation, providing yields exceeding 76% for acetophenone oxime synthesis.
The microwave approach offers several advantages including drastically reduced reaction times, enhanced energy efficiency, and elimination of organic solvents. The heterogeneous nature of the reaction, utilizing silica gel as the support medium, facilitates easy product isolation and catalyst recovery.
Zinc oxide has emerged as an effective heterogeneous catalyst for oxime synthesis under solvent-free conditions [6]. The reaction proceeds at elevated temperatures (140-170°C) for 5-15 minutes, achieving yields of 80-98% with high purity products.
This solid-state approach eliminates the need for organic solvents while providing excellent yields and reduced environmental impact. The zinc oxide catalyst can be readily recovered and reused, making this method economically attractive for large-scale synthesis.
Recent developments in electrochemical synthesis have introduced novel approaches for oxime preparation through oxygen reduction-coupled ammoximation [7]. These methods utilize in-situ generated reactive oxygen species to facilitate oxime formation under ambient conditions.
The electrochemical approach employs heterodimeric cluster-based catalysts comprising titanium-containing zeolites and metal clusters to achieve selective oxime synthesis [8]. This methodology offers advantages including mild reaction conditions, high selectivity, and the ability to utilize renewable electricity as the energy source.
Sonication-assisted synthesis utilizes ultrasonic irradiation to enhance reaction rates and yields in oxime formation [6]. The method employs hydroxylamine hydrochloride and anhydrous sodium sulfate in ethanol under sonication conditions at room temperature.
Yields ranging from 51% to 99% have been achieved using this approach, with significantly reduced reaction times compared to conventional heating methods. The sonochemical activation enhances mass transfer and reaction kinetics, leading to improved product formation.
The formation of acetophenone oxime typically results in geometric isomers due to the restricted rotation about the carbon-nitrogen double bond. Understanding and controlling the isomeric distribution is crucial for applications requiring specific stereochemical configurations.
Acetophenone oxime exhibits geometric isomerism, existing as both E- and Z-isomers depending on the spatial arrangement of substituents around the carbon-nitrogen double bond [2] [3]. Nuclear magnetic resonance spectroscopy studies have revealed that acetophenone oxime predominantly forms as a mixture of E- and Z-isomers in an approximate ratio of 8:1 [2] [3].
The E-isomer, where the hydroxyl group and phenyl ring are on opposite sides of the double bond, typically predominates in the product mixture. This distribution reflects the thermodynamic stability of the isomers, with the E-configuration generally being more stable due to reduced steric interactions [9] [6].
Several factors influence the stereochemical outcome of acetophenone oxime synthesis, including reaction temperature, solvent effects, and the presence of directing groups [9] [10]. Higher reaction temperatures tend to favor the thermodynamically more stable E-isomer through equilibration processes.
Solvent effects play a crucial role in determining isomer ratios, with polar protic solvents generally favoring Z-isomer formation through hydrogen bonding interactions [10]. The choice of base and reaction conditions can also significantly impact the final isomeric distribution.
Achieving high stereoselectivity in acetophenone oxime synthesis requires careful optimization of reaction parameters [11] [12]. Temperature control, solvent selection, and the use of specific catalysts can bias the reaction toward formation of the desired geometric isomer.
One approach involves treatment of mixed isomer solutions with Lewis acids under controlled conditions to promote isomerization toward the thermodynamically favored E-isomer [12]. This method can achieve greater than 98% E-isomer purity through selective conversion of the Z-isomer.
Alternative strategies utilize specific reaction conditions that kinetically favor formation of one isomer over the other. These approaches often involve the use of bulky bases or sterically demanding reaction environments that preferentially stabilize the transition state leading to the desired isomer.
| Method | Reagents | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Traditional Hydroxylamine Hydrochloride/KOH | NH₂OH·HCl, KOH, H₂O, EtOH | Reflux, 1-2 hours, pH neutralization | 31-94 | [1] [2] [3] |
| Hydroxylamine Hydrochloride/Sodium Acetate | NH₂OH·HCl, CH₃COONa·3H₂O, H₂O, EtOH | Hot water bath, 10 min, 80°C | 85-95 | [4] |
| Hydroxylamine Hydrochloride/Oxalic Acid | NH₂OH·HCl, Oxalic acid, CH₃CN | Reflux, 55-90 min, CH₃CN | 90-95 | [5] |
| Hydroxylamine Sulfate/Methanol | NH₂OH·(SO₄)₂, Absolute MeOH | Room temperature to reflux | 60-85 | [13] |
| Microwave-Assisted Synthesis | NH₂OH·HCl, Silica gel, Solvent-free | Microwave irradiation, 4 min | 76-98 | [6] |
| Sonication Method | NH₂OH·HCl, Na₂SO₄, EtOH, Sonication | Sonication, Room temperature | 51-99 | [6] |
| Solid-State Synthesis with ZnO | NH₂OH·HCl, ZnO, Solvent-free | 140-170°C, 5-15 min | 80-98 | [6] |
| Property | Value | Reference |
|---|---|---|
| Melting Point | 55-60°C | [14] [15] |
| Boiling Point | 118-120°C/20 mmHg | [14] [15] |
| Density | 1.11 g/mL at 25°C | [14] [15] |
| Refractive Index | 1.5302 | [14] |
| Appearance | White to cream crystalline powder | [14] |
| Water Solubility | Slightly soluble | [14] |
| IR (C=N stretch) | 1497 cm⁻¹ | [1] [2] |
| IR (OH stretch) | 3212 cm⁻¹ | [1] [2] |
| ¹H NMR (CH₃) | 2.33 ppm (s, 3H) | [2] [16] |
| ¹H NMR (OH) | 11.24 ppm (s, 1H) | [2] |
| Mass Spectrum (M⁺) | 135 m/z | [1] [2] |
| TLC Rf | 0.20 (hexane/EtOAc) |
| Study | E:Z Ratio | Yield (%) | Notes |
|---|---|---|---|
| Bawa & Friwan (2019) | 8:1 | 31 | Determined by ¹H NMR |
| ARPG Study (2019) | 8:1 | 31-94 | Only acetophenone oxime showed isomerism |
| General Literature | E-isomer predominant | Variable | Z-isomer generally more thermodynamically stable |